molecular formula C22H18N4O3 B3959436 7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol

7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol

Cat. No.: B3959436
M. Wt: 386.4 g/mol
InChI Key: WRUZNTSXJKBYPR-UHFFFAOYSA-N
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Description

The compound 7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol is a complex organic molecule that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-14-10-12-23-19(13-14)25-20(16-4-7-17(8-5-16)26(28)29)18-9-6-15-3-2-11-24-21(15)22(18)27/h2-13,20,27H,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUZNTSXJKBYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The 4-methylpyridin-2-ylamino group can be introduced through a nucleophilic substitution reaction, where 4-methylpyridine reacts with an appropriate quinoline derivative.

    Introduction of the 4-Nitrophenylmethyl Group: This step involves the reaction of the quinoline derivative with 4-nitrobenzyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylpyridin-2-ylamino group, leading to the formation of corresponding N-oxides.

    Reduction: The nitro group in the 4-nitrophenylmethyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the quinoline core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound is no exception. It is studied for its potential to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of 7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[[(4-methylpyridin-2-yl)amino]-(4-trifluoromethylphenyl)methyl]quinolin-8-ol
  • 7-[[(4-methylpyridin-2-yl)amino]-(4-chlorophenyl)methyl]quinolin-8-ol
  • 7-[[(4-methylpyridin-2-yl)amino]-(4-methoxyphenyl)methyl]quinolin-8-ol

Uniqueness

Compared to similar compounds, 7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, making this compound particularly interesting for studies related to bioreductive activation and cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol
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7-[[(4-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol

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